molecular formula C9H17NO4 B081301 Acetylcarnitine CAS No. 14992-62-2

Acetylcarnitine

Cat. No. B081301
CAS RN: 14992-62-2
M. Wt: 203.24 g/mol
InChI Key: RDHQFKQIGNGIED-UHFFFAOYSA-N
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Description

Acetylcarnitine, also known as ALC, is an acetylated form of L-carnitine. It is used by some people with high blood sugar to help with cholesterol as well as nerve pain, such as tingling in their hands and feet. Others have used it to help stop cell damage. It may also help to improve appetite and increase energy levels .


Molecular Structure Analysis

Acetylcarnitine has a molecular formula of C9H17NO4. Its average mass is 203.236 Da and its monoisotopic mass is 203.115753 Da . The acylcarnitines are analyzed using electrospray ionization–tandem mass spectrometry .


Chemical Reactions Analysis

Acylcarnitines, such as Acetylcarnitine, are fatty acyl esters of L-carnitine and facilitate the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via ß-oxidation .


Physical And Chemical Properties Analysis

Acetylcarnitine is the most predominant acylated ester of carnitine, which is an amino acid derivative that is made in the kidney, liver, and brain from lysine and methionine .

Scientific Research Applications

  • Inhibition of Alcohol Dehydrogenase : Acetylcarnitine was found to inhibit the activity of alcohol dehydrogenase (ADH) in rat liver, suggesting a novel interaction between nutrients like niacin and carnitine. This inhibition was competitive in nature and unique as it's the first report of this function of acetylcarnitine (Sachan & Cha, 1994).

  • Mitochondrial Function in the Elderly : Acetylcarnitine supplementation in elderly animals and humans showed beneficial effects including the restoration of mitochondrial content and function. It's suggested that acetylcarnitine enhances mitochondrial gene expression and protein synthesis, leading to improved mitochondrial function (Rosca, Lemieux, & Hoppel, 2009).

  • Potential Treatment for Diabetic Neuropathy : Acetylcarnitine has been studied for its possible use in treating diabetic neuropathy, although there is limited scientific and anecdotal evidence regarding its effectiveness in HIV patients (AIDS Treatment News, 1998).

  • Effects on Brainstem Neurones : Acetylcarnitine showed stereospecific effects on the spontaneous activity of brainstem neurons and their responses to neurotransmitters like acetylcholine and serotonin. This study suggested a presynaptic level action of acetylcarnitine in synaptic release or reuptake of these neurotransmitters (Tempesta, Janiri, & Pirrongelli, 1985).

  • Treatment for Dysthymic Disorder in Elderly : A study comparing L-Acetylcarnitine with fluoxetine for treating dysthymic disorder in elderly patients showed that L-Acetylcarnitine had equivalent effects to fluoxetine. This finding suggests potential antidepressant actions of L-Acetylcarnitine (Bersani et al., 2013).

  • Interaction with Cytoskeletal Proteins : Acetylcarnitine increased protein-protein interactions in human erythrocyte membranes, suggesting potential implications in the treatment of Alzheimer's disease (Butterfield & Rangachari, 1993).

  • Therapeutic Application in Peripheral Neuropathies : Acetylcarnitine, by acting as a donor of acetyl groups, induced long-term upregulation of mGluR2 receptors. It showed neuroprotective, neurotrophic, and analgesic effects in peripheral neuropathies, suggesting it as a therapeutic option for these conditions (Onofrj et al., 2013).

Future Directions

Acetylcarnitine has been suggested as a potential therapeutic target for clinical phenotypes of depression linked to childhood trauma, and implications for Alzheimer’s disease . It is also proposed as a potential treatment option for long COVID .

properties

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHQFKQIGNGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048117
Record name Acetyl-DL-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcarnitine

CAS RN

14992-62-2
Record name Acetylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14992-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-DL-carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl-DL-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLCARNITINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OP6H4V4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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